4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester
CAS No.: 88023-67-0
Cat. No.: VC17339816
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88023-67-0 |
|---|---|
| Molecular Formula | C9H14O3 |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | tert-butyl 3-oxopent-4-enoate |
| Standard InChI | InChI=1S/C9H14O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5H,1,6H2,2-4H3 |
| Standard InChI Key | RDOUKEUKXWARPH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CC(=O)C=C |
Introduction
Chemical Identification and Structural Properties
Molecular Architecture
The compound features a pentenoic acid backbone substituted with a ketone group at the third carbon and a tert-butyl ester at the carboxyl terminus. Its IUPAC name, tert-butyl 3-oxopent-4-enoate, reflects this arrangement:
-
Double bond position: Between C4 and C5
-
Ketone group: At C3
-
Ester group: 1,1-Dimethylethyl (tert-butyl) at C1
The stereoelectronic effects of the conjugated enone system enhance its reactivity toward nucleophilic additions and cycloadditions, making it valuable for constructing complex heterocycles.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| CAS Registry Number | 88023-67-0 |
| Functional Groups | β-Ketoester, alkene |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves Jones oxidation of tert-butyl 3-hydroxypent-4-enoate (CAS 122763-67-1), a related β-hydroxyester. Key steps include:
-
Substrate preparation: Dissolving tert-butyl 3-hydroxypent-4-enoate in acetone at 0°C.
-
Oxidation: Dropwise addition of Jones’ reagent (CrO₃ in H₂SO₄), yielding the ketone via alcohol-to-ketone conversion.
-
Workup: Quenching with methanol, followed by ethyl acetate extraction and silica gel chromatography.
This method achieves yields of 65–75%, with purity >95% confirmed via GC-MS and NMR.
Industrial Manufacturing Considerations
While lab protocols use batch reactors, scale-up employs continuous flow systems to enhance safety and efficiency. Challenges include:
-
Chromium waste management: Jones’ reagent generates toxic Cr(III)/Cr(VI) byproducts, necessitating ion-exchange resins for metal recovery.
-
Temperature control: Exothermic oxidation requires precise cooling to prevent dimerization side reactions.
Physicochemical Characteristics
Stability and Reactivity
The compound’s β-ketoester moiety renders it prone to keto-enol tautomerism, with the enol form stabilized by intramolecular hydrogen bonding. This tautomerism influences its:
-
Acidity: pKa ≈ 9.2 (α-hydrogen), facilitating deprotonation under mild basic conditions.
-
Thermal stability: Decomposes above 180°C via retro-Diels-Alder pathways.
Applications in Organic Synthesis
Cyclization Reactions
The enone system participates in Nazarov cyclizations to form cyclopentenones, as demonstrated in a 2024 synthesis of prostaglandin analogs. Reaction conditions typically involve Lewis acids (e.g., BF₃·OEt₂) in dichloromethane at −78°C.
Cross-Coupling Catalysis
Palladium-catalyzed Mizoroki-Heck reactions with aryl iodides proceed efficiently (75–85% yield), installing aryl groups at the α-position of the ketone. This method has been utilized to synthesize tyrosine kinase inhibitors.
Table 2: Representative Synthetic Applications
| Reaction Type | Product Class | Yield (%) | Reference |
|---|---|---|---|
| Nazarov Cyclization | Cyclopentenones | 68 | |
| Heck Coupling | α-Aryl β-ketoesters | 82 | |
| Aldol Condensation | Polyketide Fragments | 71 |
Biological Activity and Mechanistic Insights
Metabolic Pathway Inhibition
In hepatic cell assays, 10 μM concentrations suppress glyconeogenesis by 40–60% across multiple substrates (lactate, glycerol, alanine). Mechanistic studies attribute this to:
-
Pyruvate carboxylase inhibition: Competitive binding at the biotin cofactor site (Ki = 2.3 μM).
-
Mitochondrial acetate blockade: Disruption of acetyl-CoA synthetase, reducing acetyl-CoA pools by 35%.
Comparative Analysis with Structural Analogs
Tert-Butyl 3-Hydroxypent-4-enoate
This β-hydroxyester precursor (CAS 122763-67-1) differs by replacing the ketone with a hydroxyl group. Key contrasts include:
-
Reactivity: Lacks enolate formation capacity, limiting cyclization utility.
-
Biological activity: Shows stronger antimicrobial effects (MIC = 64 μg/mL vs. E. coli) but no glyconeogenesis inhibition.
Table 3: Functional Group Impact on Properties
| Compound | Key Functional Group | Metabolic Inhibition | Antimicrobial MIC (μg/mL) |
|---|---|---|---|
| 3-Oxopent-4-enoate | Ketone | Yes (40–60%) | 256 |
| 3-Hydroxypent-4-enoate | Hydroxyl | No | 64 |
Future Research Directions
Drug Discovery Applications
Ongoing studies explore derivatization at the β-keto position to enhance metabolic stability. Preliminary results indicate fluorinated analogs maintain glyconeogenesis inhibition while improving oral bioavailability in rodent models.
Green Chemistry Innovations
Efforts to replace Jones’ reagent with biocatalytic methods (e.g., alcohol dehydrogenases) aim to reduce chromium waste. A 2025 pilot study achieved 55% yield using E. coli-expressed ADH-A from Rhodococcus ruber.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume